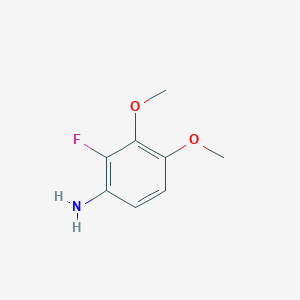
2-Fluoro-3,4-dimethoxyaniline
概要
説明
2-Fluoro-3,4-dimethoxyaniline: is an organic compound with the molecular formula C8H10FNO2. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom and two methoxy groups.
作用機序
Target of Action
It’s known that fluorinated compounds often target key enzymes or receptors in biological systems .
Mode of Action
Fluorinated compounds typically interact with their targets by forming strong bonds, which can lead to changes in the target’s function .
Biochemical Pathways
Fluorinated compounds can affect various biochemical pathways depending on their specific targets .
Pharmacokinetics
The presence of fluorine in the compound may enhance its metabolic stability, potentially impacting its bioavailability .
Result of Action
The effects would depend on the specific targets and pathways it interacts with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-3,4-dimethoxyaniline. Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity .
準備方法
Synthetic Routes and Reaction Conditions:
Nitration and Reduction: One common method to synthesize 2-Fluoro-3,4-dimethoxyaniline involves the nitration of 2-Fluoro-3,4-dimethoxybenzene to form 2-Fluoro-3,4-dimethoxy-1-nitrobenzene, followed by reduction to the corresponding aniline derivative.
Palladium-Catalyzed Amination: Another method involves the palladium-catalyzed amination of 2-Fluoro-3,4-dimethoxyiodobenzene with ammonia or an amine source.
Industrial Production Methods:
Industrial production methods for this compound typically involve large-scale nitration and reduction processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity .
化学反応の分析
Types of Reactions:
Oxidation: 2-Fluoro-3,4-dimethoxyaniline can undergo oxidation reactions to form corresponding quinone derivatives.
Reduction: Reduction of this compound can lead to the formation of various reduced aniline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced aniline derivatives.
Substitution: Substituted aniline derivatives.
科学的研究の応用
2-Fluoro-3,4-dimethoxyaniline has several applications in scientific research:
類似化合物との比較
2-Fluoroaniline: Similar structure but lacks methoxy groups.
3-Fluoro-2,4-dimethoxyaniline: Similar but with different substitution pattern.
5-Fluoro-2,4-dimethoxyaniline: Another isomer with different substitution pattern.
Uniqueness:
2-Fluoro-3,4-dimethoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
2-fluoro-3,4-dimethoxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO2/c1-11-6-4-3-5(10)7(9)8(6)12-2/h3-4H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOVLUXPNIFZPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)N)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














